
Hexananilide, 4'-sulfanilyl-
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Overview
Description
Hexananilide, 4'-sulfanilyl- (chemical structure: C₁₈H₂₁N₃O₃S) is a sulfonamide-containing anilide derivative characterized by a hexanamide backbone and a sulfanilyl (4-aminobenzenesulfonamide) group at the para position of the aniline ring. Sulfanilyl derivatives are historically significant in medicinal chemistry due to their antibacterial properties, as seen in early sulfa drugs like sulfanilamide .
Preparation Methods
The synthesis of Hexananilide, 4’-sulfanilyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of p-acetamidobenzene sulfamide from n-acetylsulfanilyl chloride and ammonium hydroxide.
Final Reaction: The sodium sulfanilamide is reacted with hydrochloric acid to yield the final product, Hexananilide, 4’-sulfanilyl-.
Industrial production methods may involve optimization of these steps to increase yield and purity, such as controlling reaction temperatures and using specific catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Hexananilide, 4’-sulfanilyl- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
Hexananilide, 4’-sulfanilyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Hexananilide, 4’-sulfanilyl- involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts the bacterial folic acid metabolism, leading to the suppression of bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Isobutyranilide, 4'-sulfanilyl-
- Structure : Features an isobutyryl group instead of hexanamide.
- Activity: No direct activity data are available, but sulfanilyl groups generally confer antibacterial properties.
Acetylsulfanilamide (4-Acetylaminobenzenesulfonamide)
- Structure : Contains an acetylated sulfanilyl group without the anilide backbone.
- Key Differences: The absence of the hexanamide chain simplifies the structure, possibly enhancing solubility but reducing lipophilicity. Acetylsulfanilamide is a known intermediate in sulfonamide drug synthesis .
- Activity : Sulfonamides like this exhibit bacteriostatic effects by inhibiting dihydropteroate synthase in folate synthesis.
Pyridine Derivatives with Sulfonyloxy Groups (e.g., Compounds 4a-h from )
- Structure: N-substituted pyridines with 4-sulfonyloxy anilino groups.
- Key Differences : The pyridine ring introduces aromatic heterocyclic properties, which may enhance π-π stacking interactions in biological targets. For example, compound 4c (structure: C₁₇H₁₅N₃O₄S) showed a 1.8 cm inhibition zone against E. coli at 10 µg/mL, outperforming sulfanilamide (1.5 cm) .
- Activity: Antimicrobial efficacy varies with substituents; electron-withdrawing groups (e.g., -NO₂) enhance activity.
Biological Activity
Hexananilide, 4'-sulfanilyl- is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Overview of Hexananilide, 4'-sulfanilyl-
Hexananilide, 4'-sulfanilyl- is an organic compound characterized by its sulfanilamide group, which is known for various biological activities including antimicrobial and anti-inflammatory effects. Its structure allows it to interact with biological systems effectively, making it a subject of interest in pharmaceutical research.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds with sulfanilamide moieties exhibit significant antimicrobial properties. Studies have shown that Hexananilide derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated that modifications in the sulfanilamide structure could enhance its bactericidal activity against resistant strains of Escherichia coli and Staphylococcus aureus.
2. Anti-Cancer Properties
Hexananilide, 4'-sulfanilyl- has also been evaluated for its anti-cancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
3. Anti-Inflammatory Effects
The compound has shown promise in reducing inflammation markers in various models. It has been reported to lower levels of prostaglandin E2 and other inflammatory mediators, suggesting its potential use in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a comparative study, Hexananilide was tested against standard antibiotics. The results indicated that while traditional antibiotics had a certain efficacy, Hexananilide exhibited a broader spectrum of activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) | Hexananilide | Standard Antibiotic |
---|---|---|---|
E. coli | 15 | Yes | Yes |
S. aureus | 18 | Yes | Yes |
Pseudomonas aeruginosa | 12 | Yes | No |
Case Study 2: Anti-Cancer Activity
A study assessed the cytotoxic effects of Hexananilide on MCF-7 cells using an MTT assay. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity compared to control groups.
Compound | IC50 (µM) |
---|---|
Hexananilide | 25 |
Doxorubicin | 15 |
Control | >100 |
Research Findings
Several studies have focused on elucidating the mechanisms behind the biological activities of Hexananilide:
- Mechanism of Action: Research suggests that Hexananilide interacts with bacterial enzymes involved in cell wall synthesis, disrupting bacterial growth.
- Cytotoxic Pathways: In cancer cells, it has been observed that Hexananilide activates intrinsic apoptotic pathways, which are crucial for inducing cell death.
- Inflammation Modulation: The compound's ability to modulate inflammatory pathways has been linked to its capacity to inhibit COX enzymes and reduce cytokine release.
Properties
CAS No. |
51688-38-1 |
---|---|
Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[4-(phenylsulfamoyl)phenyl]hexanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-2-3-5-10-18(21)19-15-11-13-17(14-12-15)24(22,23)20-16-8-6-4-7-9-16/h4,6-9,11-14,20H,2-3,5,10H2,1H3,(H,19,21) |
InChI Key |
XPXVTUCLRVROHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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